molecular formula C15H13BrN4O B14237782 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one CAS No. 305804-86-8

3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one

Cat. No.: B14237782
CAS No.: 305804-86-8
M. Wt: 345.19 g/mol
InChI Key: VLPOXQZXEKEYHY-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Benzyl bromide, 2-aminobenzamide, and hydrazine hydrate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the bromo group to a hydrogen atom.

    Substitution: Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Use of reducing agents like lithium aluminum hydride.

    Substitution: Use of nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of quinazoline oxides.

    Reduction: Formation of 3-Benzyl-2-hydrazinylquinazolin-4(3H)-one.

    Substitution: Formation of various substituted quinazolines.

Scientific Research Applications

3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Possible use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-hydrazinylquinazolin-4(3H)-one: Lacks the bromo group.

    6-Bromo-2-hydrazinylquinazolin-4(3H)-one: Lacks the benzyl group.

    3-Benzyl-6-chloro-2-hydrazinylquinazolin-4(3H)-one: Has a chloro group instead of a bromo group.

Uniqueness

3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one is unique due to the presence of both benzyl and bromo groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

CAS No.

305804-86-8

Molecular Formula

C15H13BrN4O

Molecular Weight

345.19 g/mol

IUPAC Name

3-benzyl-6-bromo-2-hydrazinylquinazolin-4-one

InChI

InChI=1S/C15H13BrN4O/c16-11-6-7-13-12(8-11)14(21)20(15(18-13)19-17)9-10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19)

InChI Key

VLPOXQZXEKEYHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2NN

Origin of Product

United States

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